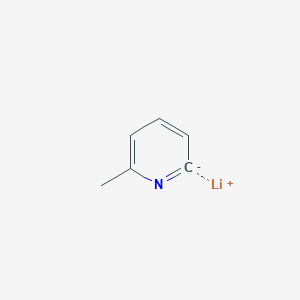
lithium;6-methyl-2H-pyridin-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;6-methyl-2H-pyridin-2-ide is an organolithium compound with the molecular formula C₆H₆LiN It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a lithium atom, and a methyl group is attached to the sixth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;6-methyl-2H-pyridin-2-ide typically involves the lithiation of 6-methylpyridine. This can be achieved by reacting 6-methylpyridine with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
Lithium;6-methyl-2H-pyridin-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and boron reagents are often used in coupling reactions. The reactions are usually performed under inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated pyridine derivative.
科学的研究の応用
Lithium;6-methyl-2H-pyridin-2-ide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, potentially leading to new bioactive compounds.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its ability to form new drug candidates.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of lithium;6-methyl-2H-pyridin-2-ide involves its ability to act as a nucleophile. The lithium atom, being highly reactive, can attack electrophilic centers in other molecules, leading to the formation of new bonds. This reactivity is harnessed in various synthetic applications, allowing for the construction of complex molecular architectures.
類似化合物との比較
Similar Compounds
Lithium;2-methyl-2H-pyridin-2-ide: Similar structure but with the methyl group at the second position.
Lithium;4-methyl-2H-pyridin-2-ide: Methyl group at the fourth position.
Lithium;2,6-dimethyl-2H-pyridin-2-ide: Two methyl groups at the second and sixth positions.
Uniqueness
Lithium;6-methyl-2H-pyridin-2-ide is unique due to the specific positioning of the lithium and methyl groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial.
特性
CAS番号 |
93830-65-0 |
|---|---|
分子式 |
C6H6LiN |
分子量 |
99.1 g/mol |
IUPAC名 |
lithium;6-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H6N.Li/c1-6-4-2-3-5-7-6;/h2-4H,1H3;/q-1;+1 |
InChIキー |
GYGGCFYHRNLWKB-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1=CC=C[C-]=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



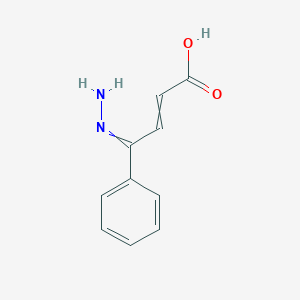
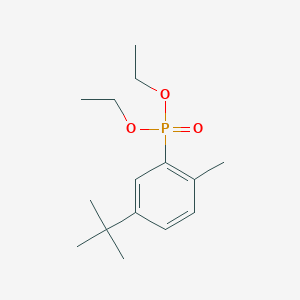

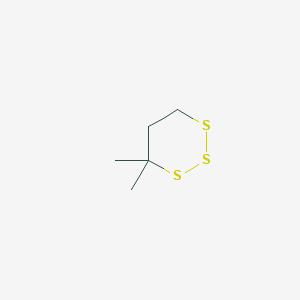
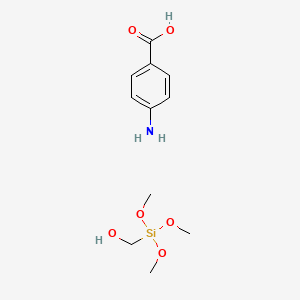

![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
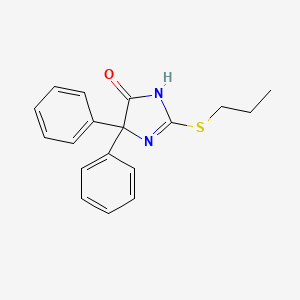
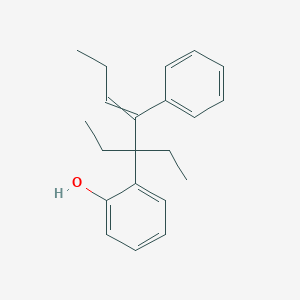

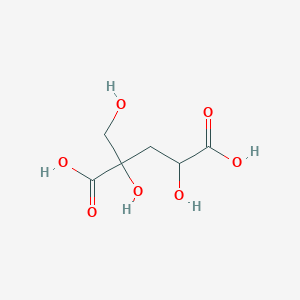

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
